

A Comprehensive Technical Guide to Triisopropyl Phosphite for Advanced Research and Development

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Compound of Interest

Compound Name: *Triisopropyl phosphite*

Cat. No.: B093893

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This whitepaper provides an in-depth technical overview of **triisopropyl phosphite** ($C_9H_{21}O_3P$), a versatile organophosphorus compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and its role in synthetic chemistry.

Core Compound Specifications

Triisopropyl phosphite is a colorless liquid with a characteristic odor, recognized for its high thermal stability.^{[1][2]} It is miscible with most common organic solvents but is insoluble in water, with which it hydrolyzes slowly.^{[1][2]}

Table 1: Physicochemical Properties of Triisopropyl Phosphite

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂₁ O ₃ P	[2][3][4]
Molecular Weight	208.23 g/mol	[2][3]
CAS Number	116-17-6	[4]
IUPAC Name	tripropan-2-yl phosphite	[2][3]
Density	0.9063 g/cm ³ at 20°C	[2][3]
Boiling Point	94-96°C at 50 mmHg; 63-64°C at 11 mmHg	[1][3]
Flash Point	73.9°C (Closed Cup)	[2][3]
Refractive Index	1.4085 at 25°C	[1][3]
Solubility	Soluble in alcohol, ether, chloroform. Insoluble in water.	[1][3][5]

Applications in Synthesis and Drug Development

Triisopropyl phosphite is a crucial reagent in a variety of synthetic transformations, valued for its role as a phosphorylating agent and a nucleophilic coupling agent.[2] Its applications are central to the synthesis of complex organic molecules and pharmaceutical intermediates.[6]

Key applications include:

- **Intermediate in Organic Synthesis:** It is widely utilized in the production of phosphonates and other organophosphorus compounds.[2][6]
- **Pharmaceutical Intermediates:** **Triisopropyl phosphite** serves as a key building block in the development of Active Pharmaceutical Ingredients (APIs) such as Abacavir, Losartan, and Clodronic acid.[7]
- **Reagent in Named Reactions:** It is a key reactant in several important reactions, including the Michaelis-Arbuzov, Perkow, and Mitsunobu reactions, as well as nickel-catalyzed cross-coupling reactions.[8]

- Ligand in Organometallic Chemistry: It can coordinate with metal centers, influencing the reactivity and catalytic properties of organometallic complexes.[2]

Featured Experimental Protocols

Detailed methodologies for key reactions involving **triisopropyl phosphite** are outlined below, providing a practical guide for laboratory application.

Protocol 1: Synthesis of Triisopropyl Phosphite

This protocol is adapted from a standard procedure for the synthesis of trialkyl phosphites. The synthesis involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base to neutralize the HCl byproduct.

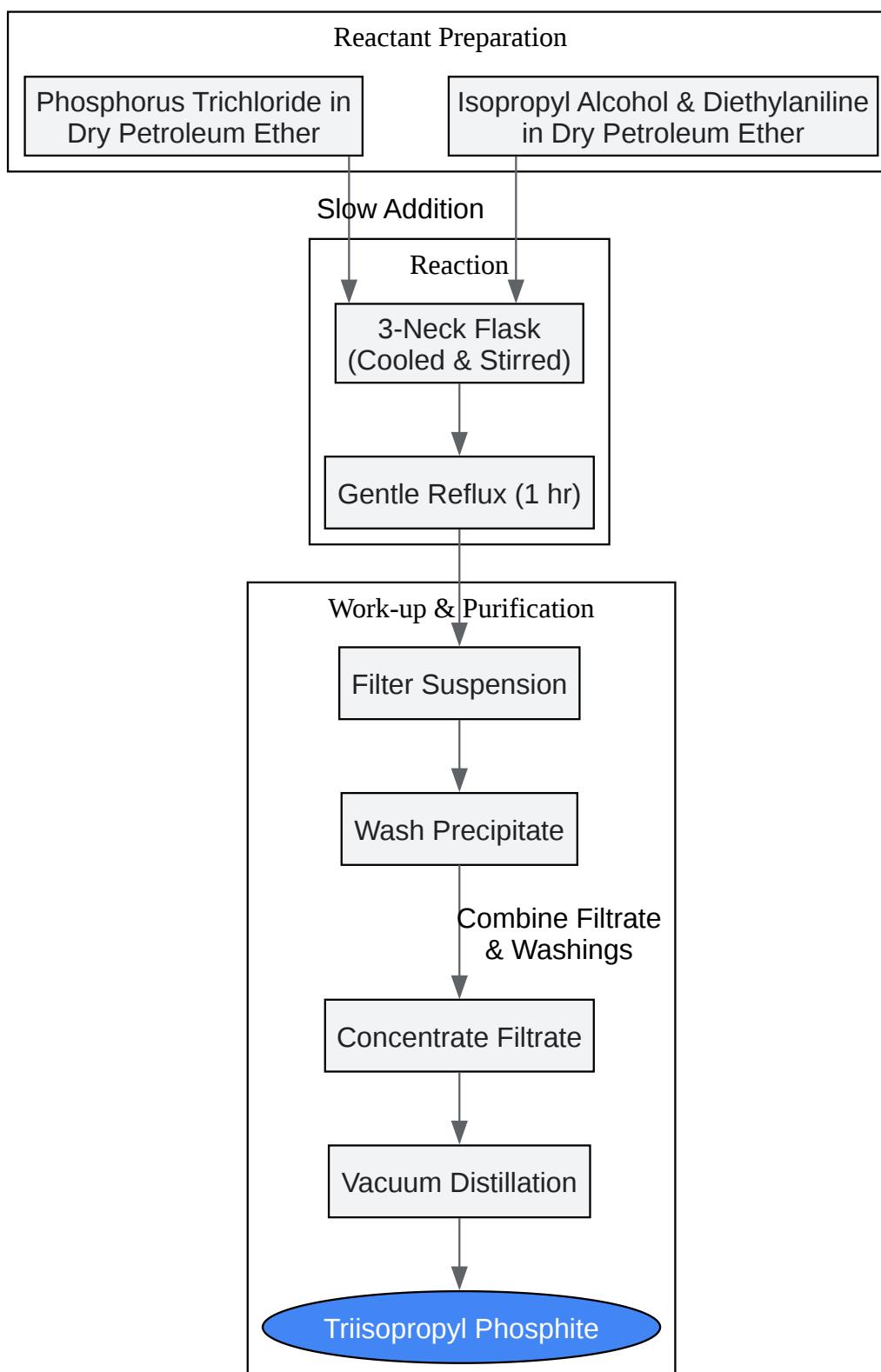
Materials:

- Anhydrous isopropyl alcohol
- Freshly distilled diethylaniline
- Dry petroleum ether (b.p. 40-60°C)
- Freshly distilled phosphorus trichloride

Procedure:

- A solution of 3 moles of anhydrous isopropyl alcohol and 3 moles of freshly distilled diethylaniline in 1 L of dry petroleum ether is placed in a 3-L three-necked flask equipped with a sealed stirrer, a reflux condenser, and a dropping funnel.[3]
- The dropping funnel is charged with a solution of 1 mole of freshly distilled phosphorus trichloride in 400 ml of dry petroleum ether.[3]
- The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added at a rate that maintains a gentle boil. This addition typically takes about 30 minutes.[3]

- After the addition is complete, the mixture is heated under gentle reflux for approximately 1 hour with continued stirring.[3]
- The resulting suspension, containing a precipitate of diethylaniline hydrochloride, is cooled and filtered with suction through a sintered-glass funnel.[3]
- The filter cake is washed with five 100-ml portions of dry petroleum ether.[3]
- The combined filtrate and washings are concentrated by distillation at water-bath temperature through a 75-cm Vigreux column.[3]
- The residue is then transferred to a pear-shaped flask and distilled under a water-pump vacuum to yield the final product, **triisopropyl phosphite**.[3]



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Synthesis workflow for **triisopropyl phosphite**.

Protocol 2: Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)

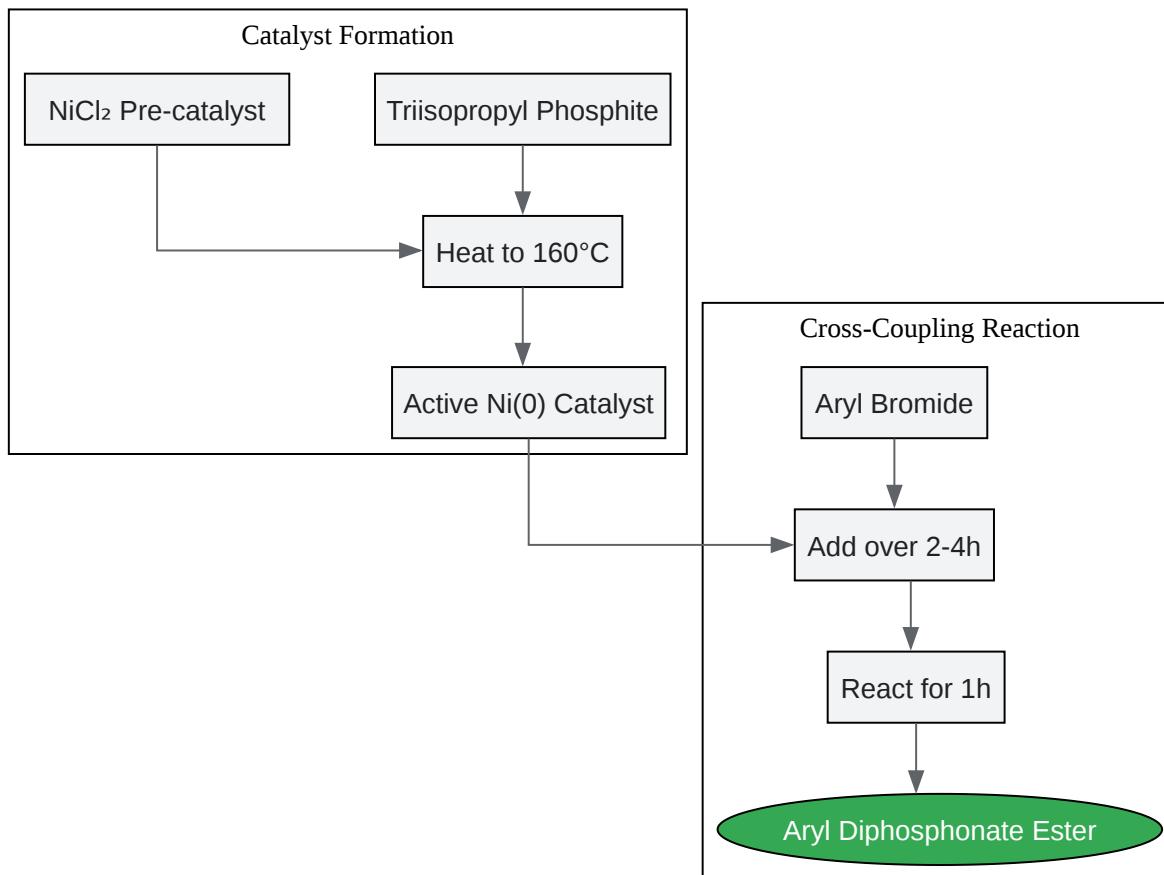
This improved, solvent-free protocol details the phosphorylation of aryl bromides using **triisopropyl phosphite**, catalyzed by a nickel(II) precatalyst.

Materials:

- Aryl bromide
- **Triisopropyl phosphite**
- Nickel(II) chloride (NiCl_2)

Procedure:

- The nickel(II) precatalyst and **triisopropyl phosphite** are added to a round-bottom flask.[9]
- The mixture is heated to approximately 160°C, leading to the in-situ formation of the active nickel(0) catalyst.[9]
- The solid aryl bromide is then added to the heated mixture via a powder addition funnel over a period of 2-4 hours.[9]
- The reaction is left to proceed for an additional hour to ensure complete conversion of the substrate into the corresponding phosphonic ester.[9]
- This method significantly reduces reaction time compared to conventional protocols and avoids the need for a solvent.[9]



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Workflow for Ni-catalyzed C-P cross-coupling.

Protocol 3: Synthesis of Phosphonohydrazines

This one-pot reaction synthesizes phosphonohydrazines from arylamines using **triisopropyl phosphite**, which acts as both a nucleophile and a reducing agent.[4]

Materials:

- Arylamine (e.g., 4-bromoaniline)

- Isoamyl nitrite

- **Triisopropyl phosphite**

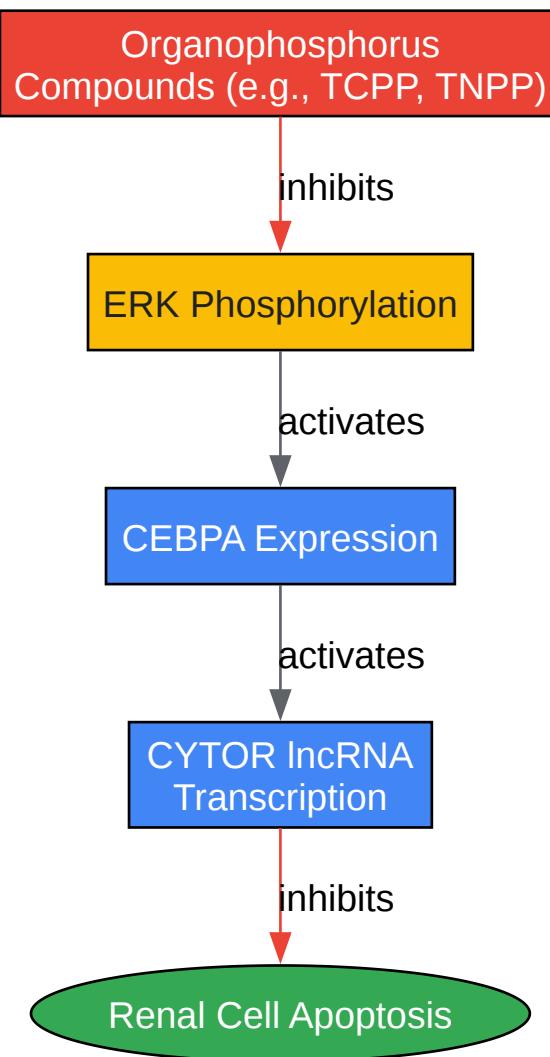
Procedure:

- To a solution of the arylamine (1.0 mmol) in **triisopropyl phosphite** (1 mL), add isoamyl nitrite (2.5 mmol).[4]
- Stir the solution for three hours at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
- Upon completion, remove the excess **triisopropyl phosphite** under vacuum.[4]
- Purify the residue by column chromatography (e.g., using 50:50 hexanes/methylene chloride as eluents) to yield the phosphonohydrazine product.[4]

Relevance to Drug Development and Signaling Pathways

While **triisopropyl phosphite** is primarily a synthetic intermediate, the phosphonate structures it helps create are integral to medicinal chemistry. Phosphonates are known for their ability to mimic phosphates, making them effective inhibitors of enzymes that process phosphate substrates.[10] This property is crucial in the design of antiviral and anticancer drugs.[10]

Although **triisopropyl phosphite** itself is not directly implicated in cellular signaling, other organophosphorus compounds have been shown to impact key pathways. For instance, certain organophosphates can induce apoptosis in human renal cells by modulating the ERK/CEBPA/CYTOR signaling axis.[11] This pathway highlights a potential mechanism through which organophosphorus-based drugs could exert therapeutic effects.



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ERK/CEBPA/CYTOR signaling axis affected by organophosphates.

Safety and Handling

Triisopropyl phosphite is classified as a combustible material and is toxic if swallowed.[9][11] It causes skin and serious eye irritation and may cause respiratory irritation.[9][12] It is also sensitive to moisture and air.[9] All handling should be performed in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.[9][12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]

This document serves as a foundational guide to the properties, applications, and handling of **triisopropyl phosphite**. For specific applications, further consultation of peer-reviewed literature is recommended.

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